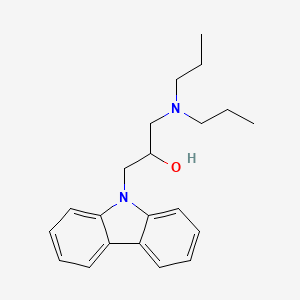

1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol

Description

The exact mass of the compound 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol is 324.220163521 g/mol and the complexity rating of the compound is 347. The solubility of this chemical has been described as = [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-carbazol-9-yl-3-(dipropylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O/c1-3-13-22(14-4-2)15-17(24)16-23-20-11-7-5-9-18(20)19-10-6-8-12-21(19)23/h5-12,17,24H,3-4,13-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEQTENZBXONEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201239951 | |

| Record name | α-[(Dipropylamino)methyl]-9H-carbazole-9-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201239951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24806001 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

253449-05-7 | |

| Record name | α-[(Dipropylamino)methyl]-9H-carbazole-9-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253449-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-[(Dipropylamino)methyl]-9H-carbazole-9-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201239951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 9H-carbazole-9-ethanol, 2-(dipropylamino) Derivative: Synthesis, Characterization, and Pharmacological Potential

Introduction

Carbazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry and materials science.[1] Their rigid, planar tricyclic structure and rich electron density make them privileged scaffolds for designing molecules with a wide array of biological activities, including antimicrobial, antitumor, and neuroprotective properties.[1][2][3] This guide focuses on a specific, novel derivative: the 2-(dipropylamino) substituted version of 9H-carbazole-9-ethanol.

While this specific molecule is not extensively documented in publicly available literature, this guide will provide a comprehensive technical overview based on established principles of carbazole chemistry, structure-activity relationships of related compounds, and standard methodologies for synthesis and characterization. We will draw parallels to well-known carbazole-based pharmaceuticals, such as Carvedilol, to infer the potential properties and applications of this novel derivative.[4][5][6] This document is intended for researchers, scientists, and professionals in drug development who are exploring new chemical entities within the carbazole family.

Physicochemical and Structural Properties

The core of the molecule is 9H-carbazole-9-ethanol, which has a molecular weight of 211.26 g/mol and a melting point in the range of 78-82 °C.[7][8] The addition of a 2-(dipropylamino) group will significantly alter its properties.

| Property | Core: 9H-carbazole-9-ethanol | Predicted: 2-(dipropylamino) Derivative | Rationale for Prediction |

| Molecular Formula | C14H13NO | C20H26N2O | Addition of a C6H14N group. |

| Molecular Weight | 211.26 g/mol [7] | ~310.44 g/mol | Sum of atomic masses of the derivative. |

| Solubility | Practically insoluble in water.[9] | Likely poor water solubility, enhanced in acidic pH. | The bulky, hydrophobic dipropylamino group will decrease aqueous solubility at neutral pH. The basic nitrogen atom will allow for salt formation in acidic conditions, which would increase solubility. |

| Lipophilicity (LogP) | ~2.6[7] | > 3.5 | The addition of two propyl chains significantly increases the lipophilicity of the molecule. |

| pKa | ~14.09 (hydroxyl group)[8] | ~8.5 - 9.5 (tertiary amine) | The dipropylamino group is a tertiary amine, which is basic and will have a pKa in this range, making it protonated at physiological pH. |

Potential Pharmacological Profile and Mechanism of Action

The structural features of 9H-carbazole-9-ethanol, 2-(dipropylamino) derivative suggest potential interactions with biological systems, particularly in the realm of cardiovascular and neurological targets.

Adrenergic Receptor Modulation: A Carvedilol Analogy

The most compelling hypothesis for the pharmacological action of this compound is its potential as an adrenergic receptor modulator, akin to the well-established drug, Carvedilol.[4][5][6] Carvedilol is a non-selective beta-blocker and an alpha-1 adrenergic antagonist, with its carbazole moiety being crucial for its activity.[5][6][10]

-

Beta-Adrenergic Blockade: The ethanolamine side chain is a common pharmacophore for beta-blockers. It is plausible that the N-substituted ethanol group on the carbazole nitrogen could mimic this, leading to antagonist activity at beta-adrenergic receptors. This would result in decreased heart rate and myocardial contractility.[5]

-

Alpha-1 Adrenergic Blockade: Carvedilol's alpha-1 blocking activity, which contributes to its antihypertensive effects through vasodilation, is associated with the overall molecular structure.[5][9] The dipropylamino substitution on the carbazole ring could influence binding to alpha-1 receptors. The size and lipophilicity of the N-substituents are known to affect alpha-1 activity.[9]

The following diagram illustrates the potential dual-receptor antagonism:

Caption: Potential dual adrenergic receptor antagonism pathway.

Other Potential Biological Activities

The carbazole scaffold is known for a wide range of biological activities.[1][3] Therefore, it is prudent to consider other potential applications for this derivative:

-

Anticancer: Numerous carbazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[2][11] Some act by disrupting mitochondrial function or inhibiting topoisomerases.[2][11]

-

Antimicrobial: N-substituted carbazoles have shown promising activity against bacterial and fungal strains.[1][3][12]

-

Antioxidant: The carbazole ring system can act as an antioxidant, a property that is also present in Carvedilol.[10][13]

Synthetic Pathway and Experimental Protocols

A plausible synthetic route to 9H-carbazole-9-ethanol, 2-(dipropylamino) derivative would involve a multi-step process. The following is a proposed workflow based on established carbazole chemistry.[14][15][16][17]

Caption: Proposed synthetic workflow for the target compound.

Protocol 1: Synthesis of 2-Amino-9-(2-hydroxyethyl)carbazole (Intermediate 3)

-

Nitration of Carbazole: Dissolve carbazole in glacial acetic acid. Add concentrated nitric acid dropwise while maintaining the temperature below 20°C. Stir for 2-3 hours. Pour the reaction mixture into ice water to precipitate 2-nitrocarbazole. Filter, wash with water, and dry.

-

N-Alkylation: To a solution of 2-nitrocarbazole in a suitable solvent (e.g., DMF), add a base such as potassium carbonate. Add 2-chloroethanol and heat the mixture under reflux for 12-18 hours. After cooling, pour into water and extract the product with an organic solvent like ethyl acetate. Purify by column chromatography to obtain 9-(2-hydroxyethyl)-2-nitrocarbazole.

-

Reduction of the Nitro Group: Dissolve the nitro-intermediate in ethanol or acetic acid. Add a reducing agent such as tin(II) chloride dihydrate and concentrated hydrochloric acid, or perform catalytic hydrogenation with palladium on carbon. Heat the mixture as required. Neutralize the reaction with a base (e.g., sodium bicarbonate) and extract the amino derivative.

Protocol 2: Reductive Amination to Yield the Final Product

-

Reaction Setup: Dissolve 2-amino-9-(2-hydroxyethyl)carbazole in a chlorinated solvent like dichloromethane or 1,2-dichloroethane.

-

Aldehyde Addition: Add 2.2 equivalents of propionaldehyde to the solution.

-

Reductant Addition: Add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride [NaBH(OAc)3], portion-wise.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final 9H-carbazole-9-ethanol, 2-(dipropylamino) derivative.

Characterization and Analytical Methodologies

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.[13][18][19]

Protocol 3: HPLC-MS/MS Analysis

This technique is invaluable for confirming the molecular weight and providing fragmentation data for structural elucidation.[13][18]

-

Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of methanol to create a stock solution. Further dilute with the mobile phase to a final concentration of 1-10 µg/mL.

-

Chromatographic Conditions:

-

HPLC System: Agilent 1290 Infinity II or equivalent.[18]

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[18]

-

Mobile Phase A: 0.1% Formic acid in water.[18]

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.[18]

-

Gradient: A typical gradient would be to start at 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.[18]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Expected [M+H]⁺ (m/z): ~311.21.

-

MS/MS Fragmentation: Key fragments would likely arise from the loss of the ethanol side chain, propyl groups, or cleavage of the dipropylamino group.

-

Protocol 4: NMR Spectroscopy

NMR provides detailed structural information about the atomic connectivity.[13][18]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[18]

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Expected Signals: Aromatic protons on the carbazole ring, methylene protons of the ethanol group, and the methylene and methyl protons of the two propyl groups. The chemical shifts and coupling patterns will confirm the substitution pattern.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled experiment.

-

Expected Signals: Distinct signals for each carbon atom in the molecule, including the aromatic carbons of the carbazole, the aliphatic carbons of the ethanol and dipropylamino substituents.

-

Conclusion and Future Directions

The 9H-carbazole-9-ethanol, 2-(dipropylamino) derivative is a novel compound with significant, albeit currently theoretical, potential as a pharmacological agent. Based on the robust chemistry of the carbazole scaffold and the structure-activity relationships of related drugs like Carvedilol, this molecule is a prime candidate for investigation as a cardiovascular agent with possible adrenergic receptor modulating properties. Furthermore, the broad biological activity of carbazoles suggests that screening for anticancer and antimicrobial effects is also warranted.

The synthetic and analytical protocols outlined in this guide provide a clear and actionable framework for researchers to synthesize, purify, and characterize this compound. Future work should focus on executing this synthesis, confirming the structure of the final product, and subsequently undertaking in vitro and in vivo studies to elucidate its true pharmacological profile and therapeutic potential.

References

- Benchchem. (n.d.). Comparative Analysis of Analytical Techniques for 6-Amino-5,8-dimethyl-9H-carbazol-3-ol.

- Patsnap Synapse. (2026, January 27). Carvedilol - Drug Targets, Indications, Patents.

- Wikipedia. (n.d.). Carvedilol.

- National Center for Biotechnology Information. (n.d.). Carvedilol. PubChem.

- Gpatindia. (2020, March 30). CARVEDILOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses.

- PharmaCompass. (n.d.). Carvedilol | Drug Information, Uses, Side Effects, Chemistry.

- PMC. (2024, March 7). Preparation and property analysis of antioxidant of carbazole derivatives.

- Frontiers in Chemistry. (2023, January 18). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents.

- AIP Publishing. (n.d.). Synthesis of Carbazole Derivative Compound with the Mannich Reaction and Antioxidant Activity.

- ACS Publications. (n.d.). Identification of carbazole in wilmington petroleum through use of gas-liquid chromatography and spectroscopy. Analytical Chemistry.

- Indian Journal of Pharmaceutical Education and Research. (2022, December 25). Design, Synthesis and Biological Screening of Novel Carbazole Tethered Oxyethylamino Derivatives as Antimicrobial Agent.

- Royal Society of Chemistry. (2016). 9H-Carbazole-9-Ethanol: A New Efficient Additive for Free Radical Promoted Cationic Polymerization Upon Visible Light in Combi.

- Sigma-Aldrich. (n.d.). 9H-Carbazole-9-ethanol 95 1484-14-6.

- PMC. (n.d.). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review.

- Cheméo. (n.d.). Chemical Properties of 9H-Carbazole, 9-ethyl- (CAS 86-28-2).

- National Center for Biotechnology Information. (n.d.). Carbazole-9-ethanol. PubChem.

- ChemicalBook. (2026, January 13). Carbazole-9-ethanol | 1484-14-6.

- International Journal of Research in Pharmaceutical and Chemical Sciences. (n.d.). CARBAZOLE: AN UPDATED PROFILE OF BIOLOGICAL ACTIVITIES.

- Nature. (2021, January 6). Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents.

- ResearchGate. (n.d.). Pharmacologically active carbazole derivatives.

- ResearchGate. (2020, April 27). (PDF) Synthesis of new 9H-Carbazole derivatives.

- PubMed. (2022, March 15). Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma.

- Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl.

Sources

- 1. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijrpc.com [ijrpc.com]

- 3. Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carvedilol - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Carvedilol - Wikipedia [en.wikipedia.org]

- 6. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Carbazole-9-ethanol | C14H13NO | CID 228287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Carbazole-9-ethanol | 1484-14-6 [chemicalbook.com]

- 9. CARVEDILOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 10. Carvedilol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. Design, synthesis, and evaluation of 9-(pyrimidin-2-yl)-9H-carbazole derivatives disrupting mitochondrial homeostasis in human lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijper.org [ijper.org]

- 13. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents [frontiersin.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

The Synthesis and Pharmacological Landscape of Dipropylamino-Propan-2-ol Carbazole Analogs: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbazole nucleus, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, underpinning the structure of numerous biologically active compounds.[1] Its rigid, planar structure and electron-rich nature make it an ideal anchor for pharmacophoric groups, leading to a diverse range of pharmacological activities, including antitumor, antimicrobial, and neuroprotective effects.[1][2] A particularly fruitful area of investigation has been the development of carbazole derivatives bearing an amino-alcohol side chain, a key feature of many adrenergic receptor modulators. This guide focuses on a specific subclass: dipropylamino-propan-2-ol carbazole analogs.

This chemical family is exemplified by Carvedilol, a third-generation, non-selective beta-blocker that also exhibits alpha-1 adrenergic receptor antagonism.[3] This dual-action mechanism contributes to its clinical efficacy in treating cardiovascular diseases such as hypertension and congestive heart failure. The therapeutic success of Carvedilol has spurred further research into related carbazole analogs, aiming to refine their pharmacological profiles, improve their therapeutic indices, and explore new therapeutic applications.

This in-depth technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and structure-activity relationships of dipropylamino-propan-2-ol carbazole analogs. It is designed to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights into this important class of compounds.

I. Synthesis of Dipropylamino-Propan-2-ol Carbazole Analogs

The synthesis of dipropylamino-propan-2-ol carbazole analogs generally follows a convergent strategy, involving the preparation of a carbazole-containing epoxide intermediate followed by its reaction with a suitable amine. The most common starting material is 4-hydroxycarbazole.

A general synthetic route is outlined below:

Step 1: Epoxidation of 4-Hydroxycarbazole

4-Hydroxycarbazole is reacted with an excess of epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the key intermediate, 4-(oxiran-2-ylmethoxy)-9H-carbazole.[4] The use of a phase-transfer catalyst can improve the reaction efficiency.

Step 2: Amine Coupling

The epoxide ring of 4-(oxiran-2-ylmethoxy)-9H-carbazole is then opened by nucleophilic attack of the desired amine. For the synthesis of the parent dipropylamino-propan-2-ol analog, this would be N,N-dipropylamine. The reaction is typically carried out in a suitable solvent such as ethanol or isopropanol.[5]

A significant challenge in this synthesis is the formation of a bis-compound impurity, where a second molecule of the epoxide reacts with the secondary amine of the desired product.[3] To circumvent this, a common strategy involves the use of a secondary amine with a protecting group, such as a benzyl group, on one of the alkyl chains. The N-benzyl-protected amine is reacted with the epoxide, and the resulting tertiary amine is then debenzylated via catalytic hydrogenation to yield the final product.[6][7]

Experimental Protocol: Synthesis of 1-(9H-carbazol-4-yloxy)-3-(dipropylamino)propan-2-ol

Materials:

-

4-Hydroxycarbazole

-

Epichlorohydrin

-

Sodium hydroxide (NaOH)

-

Isopropyl alcohol

-

N,N-Dipropylamine

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

Procedure:

-

Preparation of 4-(2,3-epoxypropoxy)-carbazole:

-

Dissolve 4-hydroxycarbazole (1.09 mole) in isopropyl alcohol (500.0 ml).

-

To this solution, add dropwise an aqueous solution of sodium hydroxide (1.2 moles in 700.0 ml of water) while maintaining the temperature at 23-28°C.

-

After the addition is complete, stir the reaction mixture for 1 hour at the same temperature.

-

Add epichlorohydrin (2.55 moles) to the solution all at once.

-

Stir the reaction mixture at room temperature (30-40°C) for the specified time, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, work up the reaction mixture to isolate the 4-(2,3-epoxypropoxy)-carbazole intermediate.

-

-

Synthesis of 1-(9H-carbazol-4-yloxy)-3-(dipropylamino)propan-2-ol:

-

React the 4-(2,3-epoxypropoxy)-carbazole intermediate with N,N-dipropylamine in a suitable solvent such as isopropyl alcohol.

-

The reaction is typically carried out at an elevated temperature (e.g., 30-90°C).

-

Monitor the reaction by thin-layer chromatography until the starting material is consumed.

-

After completion, cool the reaction mixture and work up by adding ethyl acetate (500.0 ml).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from ethyl acetate to yield the purified 1-(9H-carbazol-4-yloxy)-3-(dipropylamino)propan-2-ol.[4]

-

II. Pharmacological Properties and Biological Activity

The primary pharmacological targets of dipropylamino-propan-2-ol carbazole analogs are the adrenergic receptors, specifically the beta (β) and alpha (α) subtypes.

Beta-Adrenergic Receptor Antagonism

The propan-2-olamine side chain is a classic pharmacophore for beta-adrenergic receptor blockade. These G-protein coupled receptors (GPCRs) are integral to the sympathetic nervous system's regulation of cardiovascular function.[8] Beta-blockers competitively inhibit the binding of endogenous catecholamines, such as norepinephrine and epinephrine, to these receptors.

There are three main subtypes of beta-adrenergic receptors:

-

β1-receptors: Predominantly located in the heart, their stimulation increases heart rate, contractility, and conduction velocity.

-

β2-receptors: Found in the smooth muscle of the bronchi, blood vessels, and uterus, their activation leads to smooth muscle relaxation.

-

β3-receptors: Primarily located in adipose tissue and involved in the regulation of lipolysis and thermogenesis.

Many dipropylamino-propan-2-ol carbazole analogs, including Carvedilol, are non-selective beta-blockers, meaning they antagonize both β1 and β2 receptors.[3] This non-selectivity can lead to potential side effects, such as bronchoconstriction in asthmatic patients due to the blockade of β2 receptors in the lungs.

Alpha-1 Adrenergic Receptor Antagonism

A key feature of some dipropylamino-propan-2-ol carbazole analogs, most notably Carvedilol, is their ability to also block alpha-1 adrenergic receptors.[3] These receptors are primarily located on vascular smooth muscle, and their activation by catecholamines leads to vasoconstriction. By blocking these receptors, these analogs induce vasodilation, leading to a reduction in blood pressure. This dual beta and alpha-1 blockade provides a synergistic effect in the management of hypertension.

III. Structure-Activity Relationships (SAR)

The pharmacological profile of dipropylamino-propan-2-ol carbazole analogs is intricately linked to their chemical structure. Modifications to the carbazole nucleus, the amino group, and the propan-2-ol side chain can significantly impact their affinity and selectivity for adrenergic receptors.

| Compound/Analog | Modification | β1-AR Affinity (Ki, nM) | β2-AR Affinity (Ki, nM) | α1-AR Affinity (Ki, nM) | Key Observations | Reference |

| Carvedilol | 2-(2-methoxyphenoxy)ethylamino | 0.9 | 0.9 | 27 | Potent non-selective β-blocker with α1-blocking activity. | [3] |

| Carazolol | Isopropylamino | Potent | Potent | - | High-affinity non-selective β-blocker. | [5] |

| Analog 1 | N,N-Dipropylamino | - | - | - | Shows β-adrenergic receptor antagonistic action. | [5] |

| Analog 2 | N-Butylamino | - | - | - | Shows β-adrenergic receptor antagonistic action. | [5] |

| Analog 3 | N-Cyclohexylamino | - | - | - | Shows β-adrenergic receptor antagonistic action. | [5] |

Key SAR Insights:

-

Carbazole Nucleus: The carbazole ring system is crucial for the high-affinity binding to adrenergic receptors. Substitutions on the carbazole ring can modulate selectivity and ancillary properties.

-

Propan-2-olamine Side Chain: The (S)-configuration of the hydroxyl group on the propan-2-ol side chain is essential for potent beta-blocking activity. The length and branching of the N-alkyl substituents on the amine influence both beta-receptor affinity and selectivity.

-

Amine Substituent: The nature of the substituent on the amino group is a critical determinant of the pharmacological profile. For instance, the 2-(2-methoxyphenoxy)ethylamino group in Carvedilol contributes to its alpha-1 blocking activity. Simpler alkyl groups, such as dipropylamino, also confer beta-blocking activity.[5]

IV. Experimental Protocols for Pharmacological Evaluation

The pharmacological characterization of dipropylamino-propan-2-ol carbazole analogs involves a combination of in vitro and in vivo assays to determine their binding affinity, functional activity, and overall physiological effects.

In Vitro Assays

1. Radioligand Binding Assays

These assays are used to determine the affinity of the test compounds for specific receptor subtypes.

-

Protocol for Beta-Adrenergic Receptor Binding Assay:

-

Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the beta-adrenergic receptor subtype of interest (e.g., CHO cells transfected with the human β1-AR).

-

Incubation: Incubate the membranes with a fixed concentration of a radiolabeled antagonist (e.g., [3H]dihydroalprenolol) and varying concentrations of the unlabeled test compound.

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

-

2. Functional Assays

Functional assays measure the biological response elicited by the compound, determining whether it is an agonist, antagonist, or inverse agonist.

-

Protocol for cAMP Functional Assay (for β-ARs):

-

Cell Culture: Culture cells expressing the beta-adrenergic receptor of interest.

-

Stimulation: Pre-incubate the cells with the test compound (antagonist) for a specified time, followed by stimulation with a known agonist (e.g., isoproterenol).

-

cAMP Measurement: Lyse the cells and measure the intracellular concentration of cyclic AMP (cAMP) using a commercially available kit (e.g., ELISA or HTRF).

-

Data Analysis: Plot the concentration-response curve and determine the IC50 value for the antagonist.

-

-

Protocol for Intracellular Calcium Mobilization Assay (for α1-ARs):

-

Cell Culture and Dye Loading: Culture cells expressing the alpha-1 adrenergic receptor and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[9]

-

Stimulation: Pre-incubate the cells with the test compound (antagonist) and then stimulate with an alpha-1 agonist (e.g., phenylephrine).

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a fluorescence plate reader or microscope.[9]

-

Data Analysis: Determine the IC50 value of the antagonist in inhibiting the agonist-induced calcium response.

-

V. Conclusion

Dipropylamino-propan-2-ol carbazole analogs represent a versatile and pharmacologically significant class of compounds. Building upon the foundation of Carvedilol, ongoing research continues to explore the therapeutic potential of this scaffold. A thorough understanding of their synthesis, pharmacological properties, and structure-activity relationships is paramount for the rational design of new and improved therapeutic agents. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these compounds, facilitating the discovery of next-generation adrenergic modulators with enhanced efficacy and safety profiles.

VI. References

-

[Novel process for the preparation of 1-(9h-carbazol-4-yloxy)-3-[

-

2670881/)

Sources

- 1. biophysics-reports.org [biophysics-reports.org]

- 2. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WO2009157015A2 - Synthesis of 1-(carbazol-4-yloxy)-3-[[2-(o- methoxyphenoxy)ethyl]amino]-2-propanol - Google Patents [patents.google.com]

- 4. Novel process for the preparation of 1-(9h-carbazol-4-yloxy)-3-[[2-(-methoxyphenoxy)-ethyl] amino]-propan-2-ol - Eureka | Patsnap [eureka.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2001087837A1 - Process and intermediates for the preparation of 1-(9h-carbazol-4-yloxy)-3-[2-(2-methoxy-phenoxy)-ethylamino]-propan-2-ol, carvedilol or acid addition salts thereof - Google Patents [patents.google.com]

- 7. DE69823394T2 - Process for the preparation of 1- (9'-H-carbazol-4'-yloxy) -3- (2 '' - (2 '' '- methoxy-phenoxy) -ethyl) -amino) -propan-2-ol (carvedilol) - Google Patents [patents.google.com]

- 8. Structure-activity relationships as a response to the pharmacological differences in beta-receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

An In-depth Technical Guide to 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol, a carbazole derivative with potential applications in pharmaceutical research and materials science. This document details its physicochemical properties, provides a putative synthesis protocol, outlines analytical methodologies for its characterization, and discusses its potential biological activities based on the known pharmacology of related carbazole-based propanolamine compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction

Carbazole and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest across various scientific disciplines. The carbazole moiety, with its rigid, planar, and electron-rich aromatic system, serves as a key pharmacophore in numerous biologically active molecules. The incorporation of a propanolamine side chain, a structural feature common in many beta-blockers, suggests that compounds like 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol may exhibit interesting pharmacological properties. This guide aims to consolidate the available information on this specific derivative and provide a technical framework for its synthesis, characterization, and potential applications.

Physicochemical Properties

The fundamental physicochemical properties of 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, some physical properties like melting and boiling points have been estimated based on closely related analogs due to the limited availability of specific experimental data for this compound.

| Property | Value | Source/Method |

| Molecular Formula | C₂₁H₂₈N₂O | [1] |

| Molecular Weight | 324.47 g/mol | Calculated |

| CAS Number | 253449-05-7 | [1] |

| Appearance | White to off-white solid (predicted) | Analog comparison |

| Melting Point | 133-137 °C (analog: Carazolol) | [2] |

| Boiling Point | > 500 °C (predicted) | Analog comparison |

| Solubility | Soluble in dichloromethane, ethanol; sparingly soluble in water (predicted) | [3][4] |

Synthesis and Mechanistic Insights

The synthesis of 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol can be achieved through a nucleophilic substitution reaction. A plausible synthetic route involves the reaction of carbazole with an epoxide-containing reagent, followed by the ring-opening of the epoxide with dipropylamine. This two-step process is a common and effective method for the preparation of amino alcohols.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(9H-carbazol-9-yl)-3-chloropropan-2-ol (Intermediate)

-

To a stirred solution of carbazole (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF), add a strong base like sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the carbazole nitrogen.

-

Cool the mixture back to 0 °C and add epichlorohydrin (1.2 equivalents) dropwise.

-

Let the reaction proceed at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol (Final Product)

-

Dissolve the purified intermediate, 1-(9H-carbazol-9-yl)-3-chloropropan-2-ol (1 equivalent), in a polar aprotic solvent such as dimethylformamide (DMF).

-

Add dipropylamine (2-3 equivalents) to the solution. The excess amine acts as both the nucleophile and a base to neutralize the HCl formed during the reaction.

-

Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete, as monitored by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude final product.

-

Further purification can be achieved by recrystallization or column chromatography.

Causality of Experimental Choices: The use of a strong base in the first step is crucial for the deprotonation of the carbazole nitrogen, making it a potent nucleophile to attack the epichlorohydrin. The choice of an aprotic solvent prevents interference with the strong base. In the second step, heating is necessary to facilitate the nucleophilic substitution of the chloride by the less reactive secondary amine.

Analytical Methodologies

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization and purity assessment of 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of the compound's purity and for reaction monitoring.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 235, 275, and 315 nm.[4]

-

Injection Volume: 10 µL

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Expected [M+H]⁺: m/z 325.23

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal for the structural elucidation of the molecule.

-

Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Expected ¹H NMR signals: Aromatic protons of the carbazole ring (7.0-8.5 ppm), a multiplet for the CH-OH proton, methylene protons adjacent to the nitrogen and the carbazole ring, and signals for the propyl groups.

-

Expected ¹³C NMR signals: Aromatic carbons, and aliphatic carbons of the propanolamine chain.

Potential Applications and Biological Activity

While specific biological data for 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol is not widely published, the structural motifs present in the molecule suggest several areas of potential application.

Caption: Inferred potential applications based on the core structural motifs.

-

Cardiovascular Research: The propanolamine side chain is a classic feature of beta-adrenergic receptor antagonists (beta-blockers). Therefore, this compound could be investigated for its potential effects on the cardiovascular system.

-

Antimicrobial Agents: Numerous carbazole derivatives have demonstrated significant antibacterial and antifungal activities.[5] The lipophilic nature of the dipropylamino group might enhance membrane permeability and contribute to antimicrobial efficacy.

-

Anticancer Research: The planar carbazole ring system can intercalate with DNA, and various carbazole derivatives have been explored as potential anticancer agents.

Conclusion

1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol is a carbazole derivative with a molecular weight of 324.47 g/mol . While specific experimental data for this compound is scarce, this guide provides a robust framework for its synthesis, characterization, and areas of potential investigation based on the well-established chemistry and pharmacology of related compounds. Further research is warranted to fully elucidate its physicochemical properties and biological activities.

References

-

ChemBK. 1-(9H-Carbazol-4-yloxy)-3-(isopropylamino)propan-2-ol Request for Quotation. [Link]

-

MDPI. 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. New Trend in Carabazole Based Structure: Part 1: Synthesis and Characterization of Assorted Heterocycles Based 3-(9H- carbazol-9 -. [Link]

-

SpectraBase. 1-(9H-carbazol-9-yl)-3-propoxy-2-propanol - Optional[1H NMR] - Spectrum. [Link]

-

MDPI. 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. [Link]

-

ResearchGate. (PDF) 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol. [Link]

Sources

Introduction: The Carbazole-Propanolamine Scaffold as a Privileged Structure

An In-depth Technical Guide to the Pharmacological Targets of Carbazole-Based Propanolamines

The carbazole nucleus, a tricyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, recognized for its rigid, planar structure and electron-rich nature.[1] When synthetically combined with a propanolamine side chain, it forms a molecular scaffold that has proven remarkably effective at interacting with a diverse array of biological targets. This guide provides an in-depth exploration of the key pharmacological targets of these compounds, focusing on the mechanistic basis of their therapeutic effects and the experimental methodologies required for their characterization. We will dissect well-established examples like the multi-receptor antagonist Carvedilol, explore related carbazole structures targeting enzymes, and delve into emerging applications in oncology. This document is intended for drug development professionals and researchers seeking a comprehensive understanding of this important chemical class.

Caption: General structure of a carbazole-based propanolamine.

Section 1: G-Protein Coupled Receptors (GPCRs) - The Primary Frontier

The propanolamine side chain is a classic pharmacophore for targeting G-Protein Coupled Receptors (GPCRs), particularly adrenergic receptors. The hydroxyl and secondary amine groups are critical for forming key hydrogen bonds and ionic interactions within the receptor's binding pocket.

Case Study: Carvedilol - A Multi-Target Adrenergic Antagonist

Carvedilol is a quintessential example of a carbazole-based propanolamine and is a cornerstone therapy for heart failure and hypertension.[2][3] Its efficacy stems from a unique, multi-faceted mechanism of action that involves the blockade of several adrenergic receptors simultaneously.[4][5]

-

β1-Adrenergic Receptors: Primarily located in the heart, stimulation of these receptors increases heart rate and contractility. Carvedilol's antagonism of β1 receptors reduces cardiac workload, a key benefit in heart failure management.[2][4]

-

β2-Adrenergic Receptors: Found in the lungs and vascular smooth muscle, their blockade can influence airway and blood vessel constriction.[2]

-

α1-Adrenergic Receptors: Located on vascular smooth muscle, antagonism of these receptors by carvedilol leads to vasodilation, reducing peripheral resistance and lowering blood pressure.[6] This α1-blocking activity distinguishes carvedilol from many other beta-blockers.[2][4]

This combined β- and α-blockade provides a more comprehensive approach to managing cardiovascular diseases than selective beta-blockers alone.[6]

Caption: Adrenergic signaling and Carvedilol's antagonist action.

Section 2: Broadening the Horizon - Enzyme Inhibition by Carbazole Scaffolds

While the propanolamine moiety directs activity towards GPCRs, the carbazole core itself is a versatile pharmacophore found in drugs that target completely different protein classes, such as enzymes.

Case Study: Carprofen - A COX-2 Selective Inhibitor

Carprofen is a non-steroidal anti-inflammatory drug (NSAID) built on a carbazole core, but with a propionic acid side chain instead of a propanolamine.[7] It is widely used in veterinary medicine to manage pain and inflammation.[8] Its mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.[9]

-

Mechanism: Carprofen demonstrates selectivity for inhibiting COX-2, the inducible isoform of the enzyme that is upregulated during inflammation, over COX-1, the constitutive isoform responsible for maintaining normal gastrointestinal and renal function.[10][11] This selectivity is thought to contribute to a more favorable safety profile compared to non-selective NSAIDs.[10]

The example of Carprofen underscores the chemical diversity and broad therapeutic potential inherent in the carbazole nucleus, extending its pharmacological reach beyond GPCRs to critical enzyme targets.[10]

Section 3: Emerging Pharmacological Targets in Oncology

The carbazole scaffold is increasingly being investigated for anticancer applications.[12][13][14] Recent research has identified that carbazole derivatives structurally related to propanolamines can target fundamental processes in cell division and survival.

Topoisomerase I Inhibition

Novel carbazole aminoalcohols, which share the core structure and a hydroxyl-amine side chain with propanolamines, have been identified as potent inhibitors of Topoisomerase I (Topo I).[15]

-

Mechanism: These compounds are not classical competitive inhibitors. Instead, they act as "poisons," stabilizing the transient Topo I-DNA cleavage complex.[15] This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. The resulting DNA damage triggers cell-cycle arrest, typically in the G2 phase, and ultimately induces apoptosis (programmed cell death) in cancer cells.[15] This mechanism is a clinically validated strategy for cancer chemotherapy, and the discovery of carbazole-based compounds with this activity opens a promising new avenue for drug development.

| Compound Class | Representative Drug | Primary Target(s) | Mechanism of Action | Therapeutic Area |

| Carbazole-Propanolamine | Carvedilol | β1, β2, α1-Adrenergic Receptors (GPCRs) | Non-selective competitive antagonist | Cardiovascular |

| Carbazole Propionic Acid | Carprofen | Cyclooxygenase-2 (COX-2) Enzyme | Selective enzyme inhibition | Anti-inflammatory |

| Carbazole Aminoalcohol | Compound 6[15] | Topoisomerase I (Topo I) Enzyme | Stabilization of Topo I-DNA cleavage complex (Poison) | Oncology (Investigational) |

Section 4: A Practical Guide to Target Identification and Validation

Characterizing the interaction of a novel carbazole-based propanolamine with its target requires a multi-faceted experimental approach, progressing from direct binding assessment to functional cellular consequences.

Characterizing Target Binding: The Radioligand Binding Assay

The radioligand binding assay is the gold standard for quantifying the affinity of a compound for a specific receptor.[16] The most common format is a competitive binding assay, which measures the ability of an unlabeled test compound to displace a radiolabeled ligand of known affinity.

Experimental Protocol: Competitive Radioligand Binding (Filtration Method)

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[17]

-

Assay Setup: In a 96-well plate, combine the prepared membranes (e.g., 50-120 µg protein), a fixed concentration of a suitable radioligand (e.g., ³H-prazosin for α1 receptors), and a range of concentrations of the unlabeled carbazole test compound.[17] Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

-

Incubation: Incubate the plate, often at 30°C for 60 minutes, to allow the binding reaction to reach equilibrium.[17]

-

Separation: Rapidly separate the receptor-bound radioligand from the free (unbound) radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The membranes and bound radioligand are trapped on the filter.[16][18]

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioligand.

-

Quantification: Dry the filters and measure the trapped radioactivity using a scintillation counter.[17]

-

Data Analysis: Subtract the non-specific binding from all other measurements. Plot the specific binding as a function of the test compound concentration and fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[17]

Caption: Workflow for a luminescence-based cAMP functional assay.

Assessing G-Protein Independent Signaling: β-Arrestin Recruitment Assays

Upon activation, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process not only desensitizes G-protein signaling but also initiates a separate wave of G-protein-independent signaling. [19]Assays that measure β-arrestin recruitment are crucial for identifying "biased ligands" that preferentially activate one pathway over the other.

Experimental Protocol: β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)

-

Cell Line: Use an engineered cell line that co-expresses the target GPCR fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor). [19]2. Assay Setup: Plate the engineered cells in a multi-well plate.

-

Ligand Stimulation: Add the carbazole test compound at various concentrations and incubate (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment. [19]4. Detection: The recruitment of β-arrestin-EA to the GPCR-PK brings the two enzyme fragments into close proximity, forcing their complementation into an active β-galactosidase enzyme. [19]Add a substrate that produces a chemiluminescent signal when hydrolyzed by the active enzyme.

-

Measurement: Read the chemiluminescent signal on a plate reader.

-

Data Analysis: Plot the signal against the compound concentration to generate a dose-response curve and determine the EC₅₀ for β-arrestin recruitment.

Caption: Workflow for a β-arrestin recruitment assay.

Conclusion

The carbazole-based propanolamine scaffold and its chemical relatives represent a remarkably versatile class of compounds with a proven track record in cardiovascular medicine and significant potential in other therapeutic areas, including inflammation and oncology. Their pharmacological targets are diverse, ranging from multi-receptor GPCR profiles to critical enzymes like COX and topoisomerases. A thorough understanding of these targets, achieved through a systematic application of binding and functional assays, is paramount for the successful development of next-generation therapeutics derived from this privileged chemical framework.

References

-

GoodRx. (2023, November 28). How Does Carvedilol Work? All About Its Mechanism of Action. GoodRx. [Link]

-

Stumpf, J. L. (2024, January 10). Carvedilol. StatPearls - NCBI Bookshelf. [Link]

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Carvedilol? Patsnap Synapse. [Link]

-

McTavish, D., et al. (1991). Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy. PubMed. [Link]

-

Drugs.com. Carprofen for Dogs: Uses, Dosage, Side Effects. Drugs.com. [Link]

-

National Center for Biotechnology Information. Carprofen. PubChem. [Link]

-

Dr. Prodigious. (2024, November 3). Pharmacology of Carvedilol; Overview, Mechanism of action, Uses, Side Effects, Pharmacokinetics. YouTube. [Link]

-

Today's Veterinary Practice. Carprofen for Dogs: Osteoarthritis and Pain Management. Today's Veterinary Practice. [Link]

-

Wikipedia. Carprofen. Wikipedia. [Link]

-

Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Alfa Cytology. Saturation Radioligand Binding Assays. Alfa Cytology. [Link]

-

Wiley Periodicals LLC. (2025). A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. [Journal Name - Placeholder]. [Link]

-

SpringerLink. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. SpringerLink. [Link]

-

Eurofins Discovery. cAMP Hunter™ eXpress GPCR Assay. Eurofins Discovery. [Link]

-

ResearchGate. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024. ResearchGate. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Pindolol? Patsnap Synapse. [Link]

-

Taylor & Francis Online. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. PMC. [Link]

-

National Center for Biotechnology Information. (2017, November 20). Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual. [Link]

-

National Center for Biotechnology Information. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. [Link]

-

Journal of Reports in Pharmaceutical Sciences. (2022). A review on the biological potentials of carbazole and its derived products. [Link]

-

Wikipedia. Pindolol. Wikipedia. [Link]

-

Springer Nature Experiments. (2001). Radioligand Binding Assay. Springer Protocols. [Link]

-

JoVE. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. JoVE. [Link]

-

PubMed. (2016, December 16). Carbazole Aminoalcohols Induce Antiproliferation and Apoptosis of Human Tumor Cells by Inhibiting Topoisomerase I. PubMed. [Link]

Sources

- 1. echemcom.com [echemcom.com]

- 2. goodrx.com [goodrx.com]

- 3. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. What is the mechanism of Carvedilol? [synapse.patsnap.com]

- 5. youtube.com [youtube.com]

- 6. Carvedilol. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Carprofen - Wikipedia [en.wikipedia.org]

- 8. Carprofen for Dogs: Uses, Dosage, Side Effects - Drugs.com [drugs.com]

- 9. Carprofen | C15H12ClNO2 | CID 2581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Synthesis Methods and Therapeutic Journey of Carprofen and Its Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 12. A Review on Carbazole and Its Derivatives as Anticancer Agents From 2013 to 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbazole Aminoalcohols Induce Antiproliferation and Apoptosis of Human Tumor Cells by Inhibiting Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

protocol for N-alkylation of carbazole with epichlorohydrin

Application Note: High-Yield Synthesis of N-(2,3-Epoxypropyl)carbazole via Phase Transfer Catalysis

Executive Summary

This application note details a robust, field-proven protocol for the N-alkylation of carbazole with epichlorohydrin (1-chloro-2,3-epoxypropane) to synthesize N-(2,3-epoxypropyl)carbazole (NEPC). NEPC is a critical intermediate in the synthesis of optoelectronic materials (photorefractive polymers) and pharmaceutical beta-blockers (e.g., Carvedilol).

While traditional methods utilize strong bases in aprotic solvents (e.g., NaH in DMF), this guide focuses on Phase Transfer Catalysis (PTC) . This method offers superior scalability, operational simplicity, and higher yields (>85%) by mitigating the risk of epoxide ring-opening polymerization (oligomerization) common in homogeneous systems.

Mechanistic Insight & Reaction Design

The Chemical Challenge

The primary challenge in this synthesis is the acidity of the carbazole N-H bond (

-

Goal: Promote

attack at the chloromethyl group. -

Avoid: Attack on the epoxide ring (which leads to polymerization) or hydrolysis of the epoxide.

The Solution: Phase Transfer Catalysis (PTC)

We utilize a solid-liquid PTC system (Solid KOH / Organic Epichlorohydrin).

-

Interfacial Deprotonation: The hydroxide ion (

) resides on the surface of solid KOH. It deprotonates the carbazole at the solid-liquid interface. -

Ion Pairing: The quaternary ammonium catalyst (

) forms a lipophilic ion pair with the carbazolide anion ( -

Shuttling: The

pair moves into the organic phase (epichlorohydrin). -

Reaction: The "naked" carbazolide anion attacks the primary carbon of epichlorohydrin, displacing chloride.

-

Regeneration: The catalyst returns to the interface to repeat the cycle.

Figure 1: Mechanism of Solid-Liquid Phase Transfer Catalysis for Carbazole Alkylation.

Experimental Protocol

Safety Warning: Epichlorohydrin is a volatile, flammable liquid and a potential human carcinogen .[1][2] It is a potent alkylating agent.[1] All operations must be performed in a fume hood with double-gloving (Nitrile/Laminate) and full face protection.

Materials & Reagents

| Component | Specification | Role |

| Carbazole | >98% Purity | Nucleophile |

| Epichlorohydrin | >99%, Distilled | Electrophile & Solvent |

| Potassium Hydroxide (KOH) | Flakes/Powder, 85%+ | Base |

| TEBA (Triethylbenzylammonium chloride) | >98% | Phase Transfer Catalyst |

| Acetone/Ethanol | ACS Grade | Purification Solvents |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a thermometer.

-

Charge the flask with Carbazole (16.7 g, 0.1 mol) .

-

Add Epichlorohydrin (46.2 g, 0.5 mol) .

-

Note: We use a 5:1 molar excess. Epichlorohydrin acts as the solvent. This high dilution is critical to prevent the product from reacting with another carbazole molecule (oligomerization).

-

-

Add TEBA catalyst (0.45 g, ~2 mol%) .

-

Initiate stirring at room temperature to disperse the solids.

Step 2: Initiation & Reflux

-

Add Solid KOH (8.4 g, 0.15 mol) in small portions over 5 minutes.

-

Caution: The reaction is exothermic. Monitor temperature.

-

-

Heat the mixture gradually to 60–65°C .

-

Why: Higher temperatures (>80°C) increase the risk of polymerization of the epichlorohydrin itself.

-

-

Maintain stirring at 60°C for 3–4 hours .

-

Monitoring: Check reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The fluorescent carbazole spot (

) should disappear, replaced by the product spot (

Step 3: Work-up

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter the mixture through a sintered glass funnel to remove unreacted KOH and the KCl salt byproduct. Wash the filter cake with small amounts of acetone.

-

Distillation: Transfer the filtrate to a rotary evaporator. Distill off the excess epichlorohydrin and acetone under reduced pressure (vacuum).

-

Safety: The distillate contains epichlorohydrin. Dispose of as hazardous carcinogenic waste.

-

-

The residue will be a viscous, light-brown oil or semi-solid.

Step 4: Purification (Crystallization) [3][4]

-

Dissolve the crude residue in boiling Ethanol (95%) . Use approximately 5 mL of ethanol per gram of residue.

-

Optional: If the solution is dark, treat with activated charcoal for 5 minutes and filter hot.

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.

-

Collect the white needle-like crystals via vacuum filtration.

-

Drying: Dry in a vacuum oven at 40°C for 6 hours.

Expected Yield: 85–92% Melting Point: 109–111°C (Lit. 108–111°C)

Figure 2: Experimental Workflow for NEPC Synthesis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / Sticky Solid | Polymerization of Epichlorohydrin | Reduce reaction temperature to <65°C. Ensure water content is minimal (use anhydrous KOH). |

| Incomplete Reaction | Catalyst Poisoning or Low Surface Area | Grind KOH into a fine powder before addition. Increase agitation speed (RPM) to maximize solid-liquid contact. |

| Product Color (Dark) | Oxidation of Carbazole | Perform reaction under Nitrogen ( |

| Oligomer Formation | Insufficient Dilution | Ensure molar ratio of Epichlorohydrin:Carbazole is at least 5:1. |

References

-

Preparation of N-(2,3-epoxypropyl)carbazole Source:Journal of Applied Polymer Science Citation: S. R.[5] Turner et al., "Poly(N-epoxypropylcarbazole): A new photoconductive polymer," J. Appl. Polym. Sci., 1978. Context: Establishes the baseline for polymerization applications of this monomer.

-

Phase Transfer Catalysis Mechanism Source:PhaseTransferCatalysis.com Citation: Halpern, M. "PTC N-Alkylation of Carbazole Derivative." URL:[Link] Context: Validates the

considerations and the efficacy of quaternary ammonium salts for carbazole anions. - Synthesis of Carvedilol Intermediate Source:Google Patents (WO2008038301A1) Citation: "A process for the preparation of carvedilol." URL: Context: Provides industrial context for the synthesis of 4-(2,3-epoxypropoxy)carbazole and N-alkylated derivatives, confirming the use of epichlorohydrin in excess.

-

Epichlorohydrin Safety Data Source:Inchem.org Citation: "Epichlorohydrin (HSG 8, 1987)" URL:[6][Link] Context: Authoritative safety limits and handling procedures.[1][2][5][7]

Sources

- 1. safety.charlotte.edu [safety.charlotte.edu]

- 2. qatransport.com [qatransport.com]

- 3. WO2008038301A1 - A process for the preparation of carvedilol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pentachemicals.eu [pentachemicals.eu]

- 6. Epichlorohydrin (HSG 8, 1987) [inchem.org]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Technical Support Center: Synthesis of 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol

Welcome to the technical support center for the synthesis of 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this valuable carbazole derivative. The synthesis is typically a two-step process, and this guide will address potential challenges in both stages.

I. Synthesis Overview & Mechanism

The synthesis of 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol is generally achieved in two key steps:

-

N-alkylation of carbazole: Carbazole is reacted with an excess of epichlorohydrin in the presence of a base to form the intermediate, 9-(2,3-epoxypropyl)carbazole (EPK).

-

Epoxide Ring-Opening: The synthesized epoxide, EPK, is then subjected to a nucleophilic attack by dipropylamine, which opens the epoxide ring to yield the final β-amino alcohol product.

The reaction mechanism for the second step is a classic SN2 type epoxide ring-opening. The nitrogen atom of dipropylamine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. Due to the high ring strain of the epoxide, this reaction can proceed efficiently under relatively mild conditions.[1][2][3][4][5][6][7][8][9][10][11][12]

`dot digraph "Epoxide_Ring_Opening" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

reagents [label="9-(2,3-epoxypropyl)carbazole (EPK)\n+ Dipropylamine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; transition_state [label="Transition State\n(SN2)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

reagents -> transition_state [label="Nucleophilic Attack"]; transition_state -> product [label="Ring Opening"]; } ` Caption: SN2 mechanism for the synthesis of the target molecule.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low yield of 9-(2,3-epoxypropyl)carbazole (EPK) in Step 1 | Incomplete deprotonation of carbazole. Side reaction of epichlorohydrin (hydrolysis). Polymerization of the epoxide product.[8] | Base Selection: Use a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) to ensure complete deprotonation of the carbazole nitrogen. Reaction Conditions: Add epichlorohydrin dropwise at a low temperature (e.g., 0-5 °C) to minimize its hydrolysis. After the initial addition, the reaction can be allowed to warm to room temperature. Stoichiometry: Use a molar excess of epichlorohydrin to drive the reaction to completion. |

| Low yield of the final product in Step 2 | Incomplete reaction. Steric hindrance from the secondary amine. Inappropriate solvent choice.[1][3] | Reaction Time and Temperature: Increase the reaction time and/or temperature. Refluxing in a suitable solvent like ethanol or isopropanol is often effective. Catalysis: Consider the use of a Lewis acid catalyst (e.g., YCl₃, Sc(OTf)₃) or a protic acid to activate the epoxide ring, especially if the reaction is sluggish.[7] However, be mindful that acidic conditions can alter the regioselectivity. Solvent: Use a polar protic solvent such as ethanol, methanol, or isopropanol to facilitate the proton transfer in the transition state. Solvent-free conditions with catalytic amounts of a solid acid like silica gel or graphite oxide can also be effective and simplify work-up.[2] |

| Formation of multiple products (poor regioselectivity) | Nucleophilic attack at both carbons of the epoxide ring. | Control Reaction Conditions: In the absence of strong acid catalysis, the SN2 attack of the amine should predominantly occur at the less sterically hindered terminal carbon of the epoxide.[5] Avoid strongly acidic conditions which can promote SN1 character and lead to attack at the more substituted carbon. Solvent Choice: The choice of solvent can influence regioselectivity. Aprotic polar solvents may favor the desired isomer.[1][3] |

| Presence of unreacted dipropylamine in the final product | Use of a large excess of the amine. | Stoichiometry: Use a moderate excess of dipropylamine (e.g., 1.1-1.5 equivalents). Purification: Unreacted dipropylamine can usually be removed by washing the organic extract with a dilute acid solution (e.g., 1M HCl) during work-up, followed by a base wash to neutralize any remaining acid. |

| Product is an oil and difficult to crystallize | Presence of impurities. The product may naturally be an oil or a low-melting solid. | Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or dichloromethane in methanol. Salt Formation: If the free base is an oil, consider converting it to a salt (e.g., hydrochloride or oxalate) which is often a crystalline solid and easier to purify by recrystallization.[6] |

| Side reaction: Dimerization/Polymerization | The β-amino alcohol product can act as a nucleophile and react with another molecule of the epoxide starting material.[9] | Control Stoichiometry: Use a slight excess of the amine to ensure all the epoxide is consumed. Slow Addition: Add the epoxide to the amine solution slowly to maintain a low concentration of the epoxide, minimizing the chance of the product reacting with it. |

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the epoxide ring-opening step?

A1: Polar protic solvents like ethanol, methanol, or isopropanol are generally recommended as they can participate in the proton transfer during the ring-opening, stabilizing the transition state. Water can also be an effective and environmentally friendly solvent for aminolysis of epoxides.[11] The choice of solvent can also influence the regioselectivity of the reaction.[1][3]

Q2: Is a catalyst necessary for the reaction between 9-(2,3-epoxypropyl)carbazole and dipropylamine?

A2: While the reaction can proceed without a catalyst, especially with heating, the use of a catalyst can significantly improve the reaction rate and yield. Lewis acids such as YCl₃ or Sc(OTf)₃ have been shown to be effective in activating the epoxide ring towards nucleophilic attack.[7] Solid acid catalysts like silica gel or graphite oxide offer the advantage of easy removal after the reaction.[2]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting materials (EPK and dipropylamine) from the product. The disappearance of the limiting reactant (usually the epoxide) indicates the completion of the reaction. Staining with an appropriate agent (e.g., potassium permanganate) may be necessary to visualize the spots.

Q4: What are the expected ¹H NMR signals for the final product?

-

Carbazole protons: Aromatic signals between 7.0 and 8.5 ppm.

-

Propanol backbone: A multiplet for the CH-OH proton around 4.0 ppm, and multiplets for the CH₂ groups adjacent to the carbazole nitrogen and the dipropylamino group.

-

Dipropylamino group: Signals for the N-CH₂ protons and the terminal CH₃ groups in the aliphatic region (typically below 3.0 ppm).

-

Hydroxyl proton: A broad singlet which can appear over a wide range depending on the solvent and concentration.

Q5: What is the best way to purify the final product?

A5: Column chromatography on silica gel is a standard and effective method for purifying the product and removing unreacted starting materials and side products. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity is recommended. If the product is a crystalline solid, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) can be used for further purification. If the product is an oil, conversion to a crystalline salt is a good option.[6]

IV. Experimental Protocols

Step 1: Synthesis of 9-(2,3-epoxypropyl)carbazole (EPK)

`dot digraph "EPK_Synthesis" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Dissolve Carbazole\nand KOH in DMF", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_epichlorohydrin [label="Add Epichlorohydrin\ndropwise at 0-5 °C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; react [label="Stir at room temperature\novernight", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Quench with water,\nfilter and wash the solid", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Dry to obtain EPK", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> add_epichlorohydrin; add_epichlorohydrin -> react; react -> workup; workup -> end; } ` Caption: Workflow for the synthesis of 9-(2,3-epoxypropyl)carbazole.

Materials:

-

Carbazole

-

Potassium hydroxide (KOH)

-

Epichlorohydrin

-

Dimethylformamide (DMF)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve carbazole and a molar excess (e.g., 1.5 equivalents) of KOH in DMF.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Add a molar excess of epichlorohydrin (e.g., 2 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with deionized water.

-

Dry the solid in a vacuum oven to obtain 9-(2,3-epoxypropyl)carbazole.

Step 2: Synthesis of 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol

`dot digraph "Final_Product_Synthesis" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4"]; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Dissolve EPK and\nDipropylamine in Ethanol", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reflux [label="Reflux the mixture", fillcolor="#EA4335", fontcolor="#FFFFFF"]; monitor [label="Monitor by TLC", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Remove solvent,\ndissolve in organic solvent,\nwash with water and brine", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Purify by column\nchromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Characterize the\npure product", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

start -> reflux; reflux -> monitor; monitor -> workup [label="Reaction Complete"]; workup -> purify; purify -> end; } ` Caption: Workflow for the synthesis of the final product.

Materials:

-

9-(2,3-epoxypropyl)carbazole (EPK)

-

Dipropylamine

-

Ethanol (or other suitable solvent)

-

Ethyl acetate

-

Hexanes

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 9-(2,3-epoxypropyl)carbazole in ethanol.

-

Add a slight molar excess of dipropylamine (e.g., 1.2 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the progress by TLC until the starting epoxide is consumed.

-

Allow the reaction to cool to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(9H-carbazol-9-yl)-3-(dipropylamino)propan-2-ol.

V. References

-

Lizza, J. R., & Moura-Letts, G. (2017). Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. Synthesis, 49(06), 1231-1242.

-

Graphite oxide as a heterogeneous and recyclable solid acid catalyzed a simple and efficient method for the synthesis of β-amino alcohols by ring opening of epoxides with amines. Turkish Journal of Chemistry, (2016).

-